2-(2,5-Dimethoxybenzenesulfonamido)benzamide
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Overview
Description
2-(2,5-Dimethoxybenzenesulfonamido)benzamide is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.36 g/mol . This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxybenzenesulfonamido group. It has gained attention in scientific research due to its potential biological activity and various applications.
Mechanism of Action
Target of Action
Similar compounds, such as 2-substituted benzimidazoles, have been found to exhibit anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets and cause changes that lead to their observed biological activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to affect various biochemical pathways, leading to their diverse anticancer activities .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)benzamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of halogenated or nitro-substituted benzamides.
Scientific Research Applications
2-(2,5-Dimethoxybenzenesulfonamido)benzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but lacks the sulfonamido group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
2-Phenylbenzimidazole: Contains a benzimidazole core instead of a benzamide core.
Uniqueness
2-(2,5-Dimethoxybenzenesulfonamido)benzamide is unique due to the presence of both methoxy and sulfonamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-10-7-8-13(22-2)14(9-10)23(19,20)17-12-6-4-3-5-11(12)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZFTRGGBJAAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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